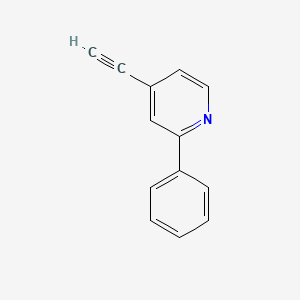

4-Ethynyl-2-phenylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H9N |

|---|---|

Molekulargewicht |

179.22 g/mol |

IUPAC-Name |

4-ethynyl-2-phenylpyridine |

InChI |

InChI=1S/C13H9N/c1-2-11-8-9-14-13(10-11)12-6-4-3-5-7-12/h1,3-10H |

InChI-Schlüssel |

BZTXDLVZVGGZGQ-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=CC(=NC=C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Ethynyl 2 Phenylpyridine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches focus on the introduction of the ethynyl (B1212043) group onto a pre-formed phenylpyridine core or the construction of the phenylpyridine system with the ethynyl moiety already in place.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. The Sonogashira and Suzuki-Miyaura couplings are particularly relevant to the synthesis of 4-ethynyl-2-phenylpyridine and its precursors.

The Sonogashira reaction is a premier method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org It has been successfully employed in the synthesis of a wide array of complex molecules under mild conditions, including room temperature and in aqueous media. wikipedia.org

To synthesize this compound, a common starting material is a 4-halo-2-phenylpyridine, such as 4-iodo- or 4-bromo-2-phenylpyridine. The choice of the halogen is crucial, with iodides generally being more reactive than bromides. wikipedia.org The reaction involves the coupling of the halo-phenylpyridine with a protected or terminal alkyne, such as trimethylsilylacetylene (B32187), in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], and a copper(I) salt, typically copper(I) iodide (CuI). wikipedia.org The use of a base, such as an amine, is essential for the reaction to proceed. organic-chemistry.org

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain contexts to avoid potential side reactions or copper contamination in the final product. libretexts.org These methods often rely on specialized ligands to facilitate the catalytic cycle. libretexts.org The reaction has been shown to be effective for the synthesis of various alkynyl-substituted pyridines. beilstein-journals.org For instance, the coupling of iodoaromatic compounds with phenylacetylene (B144264) has been achieved in good to excellent yields using a palladium catalyst in an ionic liquid medium. beilstein-journals.org

A practical example involves the chemoselective Sonogashira coupling of 2-iodoacetophenone (B8806993) derivatives to introduce an ethynyl group, demonstrating the feasibility of this reaction in the presence of other functional groups. rsc.org This highlights the high degree of functional group tolerance achievable with this methodology.

Table 1: Representative Conditions for Sonogashira Coupling

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 4-Iodo-2-phenylpyridine | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | THF | High |

| 2 | 4-Bromo-2-phenylpyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | Toluene | Good |

| 3 | 2,5-Diiodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 99 |

| 4 | 2-Iodoacetophenone | Various terminal alkynes | Pd(OAc)₂, PPh₃, CuI | Et₃N | DMF | 75-95 |

This table is illustrative and specific yields may vary based on precise reaction conditions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org While not directly used to install the ethynyl group, it is a critical method for synthesizing the 2-phenylpyridine (B120327) core structure, which can then be further functionalized. mdpi.com

For example, 2-chloropyridine (B119429) or 2-bromopyridine (B144113) can be coupled with a phenylboronic acid derivative to yield the corresponding 2-phenylpyridine. mdpi.comresearchgate.net This reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a suitable phosphine (B1218219) ligand and a base. libretexts.orgresearchgate.net The choice of ligand is crucial for the efficiency of the reaction, with a variety of phosphine ligands being developed to improve catalyst activity and stability. acs.org

The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of a wide range of functional groups, making it a powerful tool in complex molecule synthesis. mdpi.com Research has demonstrated the successful coupling of 2-bromopyridine with phenylboronic acid using a palladium acetate catalyst system in a mixed solvent system like DMF/water. mdpi.com Furthermore, the use of potassium aryltrifluoroborates as coupling partners with aryl halides has also been shown to be highly efficient. rhhz.net

Table 2: Examples of Suzuki-Miyaura Coupling for 2-Phenylpyridine Synthesis

| Entry | Pyridine (B92270) Halide | Boron Reagent | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂, Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 70.0 |

| 2 | 5-Bromo-2-methoxypyridine | Potassium p-tolyltrifluoroborate | Pd/C | K₂CO₃ | Acetone/H₂O | 93 |

| 3 | 2-Bromopyridine | Mesitylboronic acid | [PdCl₂(L1)₂] | K₃PO₄·3H₂O | Dioxane/H₂O | High |

L1 refers to a specific 2-phenylpyridine derivative ligand. This table is illustrative and specific yields may vary.

C-H Functionalization Routes for Alkynylation of Phenylpyridines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. researchgate.net In the context of this compound synthesis, this involves the direct coupling of a C-H bond on the pyridine ring of 2-phenylpyridine with an alkynylating agent.

Rhodium catalysts have proven to be highly effective for directing group-assisted C-H functionalization. acs.org The pyridine nitrogen in 2-phenylpyridine can act as a directing group, facilitating the selective activation of the C-H bond at the ortho-position of the phenyl ring or other positions on the pyridine ring. While much of the research has focused on alkylation and arylation, the principles extend to alkynylation. acs.orgnih.gov

Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are often employed for these transformations. acs.orgacs.org The reaction mechanism typically involves a cyclometalation step to form a rhodacycle intermediate, which then reacts with the coupling partner. For alkynylation, an alkynylating agent such as an ethynylbenziodoxolone (EBX) reagent can be used. beilstein-journals.org The use of additives like silver salts (e.g., AgSbF₆) can be crucial to abstract halide ligands and generate a more reactive cationic rhodium species. acs.org Computational and experimental studies have been instrumental in understanding the reaction mechanism and optimizing reaction conditions. nih.gov

Iridium catalysts have also emerged as powerful tools for C-H functionalization, including alkynylation. acs.orgresearchgate.net Similar to rhodium, iridium can be directed by the pyridine nitrogen of 2-phenylpyridine to selectively activate a C-H bond. Iridium(III) catalysts, such as [Cp*IrCl₂]₂, are commonly used. acs.org

Recent developments have shown that iridium-catalyzed C-H alkynylation can be achieved using terminal alkynes directly, often with the aid of an oxidant to facilitate the catalytic cycle. nih.gov An innovative electrochemical approach has been developed to promote iridium-catalyzed C-H alkynylation, where anodic oxidation induces the reductive elimination step, avoiding the need for chemical oxidants and producing hydrogen gas as the only byproduct. nih.gov This method has been shown to be applicable to a variety of directing groups and offers a more sustainable and atom-economical route for C-C bond formation. nih.gov

Furthermore, iridium-catalyzed C-H alkynylation of related heterocyclic systems, such as 2-(hetero)arylquinazolin-4-ones, has been successfully demonstrated using ethynylbenziodoxolone (TIPS-EBX) as the alkynylating reagent. nih.gov The solvent has been found to play a crucial role in the selectivity of these reactions. nih.gov

Alternative Synthetic Pathways to this compound

While the Sonogashira cross-coupling reaction is a cornerstone for the synthesis of aryl-alkynes, several alternative and modified pathways have been developed to access this compound and its derivatives. wikipedia.orgorganic-chemistry.org These methods offer variations in catalysts, coupling partners, and reaction conditions.

The most prevalent method involves the palladium- and copper-co-catalyzed Sonogashira coupling of a 4-halo-2-phenylpyridine (where the halogen is typically iodine or bromine) with a protected alkyne, such as trimethylsilylacetylene (TMSA). gelest.comresearchgate.net The subsequent removal of the silyl (B83357) protecting group under basic or fluoride-mediated conditions yields the terminal alkyne.

Alternative strategies have emerged to circumvent the limitations or expand the scope of the traditional Sonogashira protocol. One notable alternative is the use of nickel catalysts, which can facilitate the coupling of non-activated alkyl halides with alkynes, providing a palladium-free route to the C(sp²)-C(sp) bond. nih.gov Another significant pathway is the Suzuki-Miyaura coupling, which typically forms C-C bonds between organoboranes and halides. libretexts.org This reaction can be adapted for alkynylation by using an alkynylboronic acid or its ester equivalent as the coupling partner for the halo-pyridine. researchgate.net

More recently, unconventional electrophiles have been employed. Decarbonylative Sonogashira cross-coupling reactions utilize widely available carboxylic acids as arylating agents, which, upon reaction with an alkyne, form the desired product, offering a novel disconnection approach that avoids the need for aryl halides. rsc.org

Table 1: Comparison of Synthetic Pathways to this compound

| Method | Pyridine Substrate | Alkyne Source | Key Catalyst(s) | Reference |

|---|---|---|---|---|

| Standard Sonogashira | 4-Halo-2-phenylpyridine | Trimethylsilylacetylene | Pd complex / Cu(I) salt | researchgate.net |

| Nickel-Catalyzed Sonogashira | 4-Halo-2-phenylpyridine | Terminal Alkyne | Ni complex / Cu(I) salt | nih.gov |

| Suzuki-Miyaura Coupling | 4-Halo-2-phenylpyridine | Alkynylboronic Ester | Pd complex | libretexts.org |

| Decarbonylative Sonogashira | 2-Phenylpyridine-4-carboxylic acid | Terminal Alkyne | Pd complex | rsc.org |

Post-Synthetic Derivatization of the Ethynyl Moiety

The terminal alkyne functionality of this compound is a highly versatile handle for a wide array of post-synthetic modifications. This allows for the covalent linkage of the rigid phenylpyridine scaffold to other molecular entities, tuning its properties or incorporating it into larger, more complex systems.

Click Chemistry Applications for Conjugate Formation

The ethynyl group is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". glenresearch.comnumberanalytics.com This reaction provides a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between the alkyne of this compound and a molecule bearing an azide (B81097) group. numberanalytics.comnih.gov The reaction proceeds under mild conditions, is tolerant of a wide range of functional groups, and offers near-quantitative yields, making it a powerful tool for creating complex conjugates. glenresearch.com

The versatility of this approach allows for the conjugation of this compound to a diverse array of molecular partners. Research has shown that ethynyl-pyridines can act as promoters for the CuAAC reaction itself, underscoring their suitability as substrates. organic-chemistry.org This strategy has been widely employed for:

Bioconjugation : Linking the phenylpyridine unit to biomolecules such as peptides, proteins, or nucleic acids for applications in chemical biology and diagnostics. researchgate.netd-nb.info

Functionalization of Materials : Grafting the molecule onto polymers or surfaces to impart specific photophysical or metal-coordinating properties.

Synthesis of Complex Ligands : Reacting with azido-functionalized scaffolds to create multidentate ligands for catalysis or the construction of metal-organic frameworks. researchgate.netresearchgate.net

Table 2: Examples of Conjugate Formation via Click Chemistry

| Azide Partner (R-N₃) | Resulting Conjugate Type | Potential Application | Reference |

|---|---|---|---|

| Azido-functionalized Peptide | Peptide-Pyridine Conjugate | Targeted Imaging, Drug Delivery | researchgate.net |

| Benzyl Azide | Benzyl-Triazolyl-Phenylpyridine | Model System Studies | organic-chemistry.org |

| Azido-functionalized Polymer | Polymer-Grafted Phenylpyridine | Functional Materials, Sensors | nih.gov |

| Azido-Sugars | Glycoconjugate | Biological Probes | nih.gov |

Further Acetylenic Coupling Reactions

Beyond click chemistry, the terminal alkyne of this compound can participate in a range of other carbon-carbon bond-forming reactions, most notably further cross-coupling reactions. These methods are instrumental for extending the π-conjugated system of the molecule.

Sonogashira Cross-Coupling : In this reaction, the this compound acts as the alkyne component, coupling with various aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. wikipedia.orgresearchgate.net This allows for the synthesis of unsymmetrical diarylacetylenes and other extended conjugated structures, which are of interest in materials science and for the synthesis of complex ligands. researchgate.net

Oxidative Homocoupling : Reactions such as the Glaser or Eglinton coupling can be used to dimerize this compound. gelest.com These reactions proceed via an oxidative mechanism, often using a copper or palladium catalyst, to couple two terminal alkyne units, forming a symmetrical 1,3-butadiyne (B1212363) linkage. acs.orgresearchgate.net This creates a larger, highly conjugated molecule with C2 symmetry.

Table 3: Further Acetylenic Coupling Reactions

| Reaction Type | Coupling Partner | Product Structure | Reference |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide (Ar-X) | Unsymmetrical Diarylacetylene | researchgate.net |

| Glaser/Eglinton Homocoupling | Another molecule of this compound | Symmetrical Butadiyne-linked Dimer | researchgate.net |

Strategic Incorporation of this compound as a Precursor in Multicomponent Systems

The unique bifunctional nature of this compound, which combines a metal-chelating phenylpyridine unit with a synthetically versatile ethynyl group, makes it an exceptionally valuable precursor, or synthon, for the construction of complex, multicomponent systems. researchgate.net Its rigid structure and defined geometry are ideal for designing highly ordered supramolecular architectures.

In supramolecular chemistry, this compound serves as a building block for coordination-driven self-assembly. nih.gov The pyridine nitrogen and the phenyl ring can chelate to a metal center, while the terminal alkyne acts as a reactive site for linking these building blocks together, often through the aforementioned click or coupling reactions. researchgate.net This strategy has been used to construct sophisticated architectures such as discrete metallacycles and metallacages, which have shown potential as diagnostic and therapeutic agents. nih.gov

Furthermore, ethynylpyridines are known to participate in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular scaffolds from three or more starting materials in a single step. researchgate.netmdpi.com For example, 2-ethynylpyridines can react with enones in a formal [3+3] cyclization to produce indolizine (B1195054) derivatives, showcasing their utility in generating heterocyclic diversity. researchgate.netuni-rostock.de The incorporation of this compound into such MCRs provides a pathway to novel, polycyclic aromatic systems with embedded metal-binding sites, suitable for applications in materials science and medicinal chemistry.

Coordination Chemistry and Organometallic Applications of 4 Ethynyl 2 Phenylpyridine

Ligand Design Principles and Coordination Modes

The design of ligands based on the 2-phenylpyridine (B120327) framework is a cornerstone of modern organometallic chemistry, particularly for applications in organic light-emitting diodes (OLEDs) and photoredox catalysis. The 4-ethynyl-2-phenylpyridine ligand retains the key structural features of its parent compound while offering a reactive site for extending the ligand's π-conjugated system or for linking the resulting metal complex to other molecules or substrates.

The initial interaction between this compound and a metal center typically involves the coordination of the lone pair of electrons on the pyridine (B92270) nitrogen atom. This forms a monodentate complex, which is the first step toward the more stable cyclometalated structure. While this monodentate coordination is a crucial intermediate, isolated and stable complexes where this compound acts solely as a monodentate ligand are uncommon, as the molecule is predisposed to form a chelate ring. The formation of such an intermediate is a prerequisite for the subsequent intramolecular C-H activation required for cyclometalation.

The ethynyl (B1212043) group on the this compound scaffold serves as a powerful tool for creating more elaborate ligand structures. Through reactions such as Sonogashira coupling, the terminal alkyne can be connected to other aromatic or heteroaromatic units, transforming the initial ligand into a larger bidentate or tridentate scaffold. For example, coupling with a pyridine or pyrimidine (B1678525) derivative could yield a tridentate N^C^N ligand. This strategy allows for the synthesis of platinum(II) or palladium(II) complexes with enhanced stability and tunable luminescent properties. researchgate.net Similarly, linking two this compound units through a bridging group can create binucleating ligands capable of coordinating two metal centers. While the potential is significant, the development of such complex scaffolds from this compound is an area of ongoing research.

Cyclometalation is a fundamental reaction in organometallic chemistry where a ligand containing a C-H bond reacts with a metal center to form a metallacycle. For this compound derivatives, this process is highly efficient with late transition metals like iridium(III) and platinum(II). The pathway typically involves:

Initial Coordination : The pyridine nitrogen coordinates to the metal precursor (e.g., IrCl₃·nH₂O or K₂PtCl₄).

C-H Activation : An intramolecular electrophilic substitution occurs where the metal center activates the C-H bond at the ortho-position of the phenyl ring. This step is often the rate-determining step and can be facilitated by a base to accept the liberated proton.

Formation of the Metallacycle : A stable five-membered C^N chelate ring is formed, resulting in a highly rigid and planar cyclometalated complex. uoi.gr

This process enhances the stability of the resulting complex and creates a strong ligand field around the metal center, which is crucial for achieving desirable photophysical properties like high phosphorescence quantum yields. uoi.gr The ethynyl substituent at the 4-position of the pyridine ring generally does not interfere with the cyclometalation process and primarily serves to modify the electronic properties of the ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using 2-phenylpyridine and its derivatives is well-established, providing clear pathways for the creation of complexes with this compound.

Iridium(III) complexes featuring cyclometalated 2-phenylpyridine-type ligands are among the most successful phosphorescent emitters used in OLED technology. wikipedia.org The synthesis of such complexes with this compound typically follows a two-step procedure.

First, the ligand reacts with an iridium precursor, such as IrCl₃·nH₂O, in a solvent like 2-ethoxyethanol at high temperature. This reaction forms a chloro-bridged dimer, [(C^N)₂Ir(μ-Cl)]₂, where C^N represents the cyclometalated this compound ligand. nih.govmdpi.com

In the second step, this dimer is reacted with an ancillary ligand (L), such as acetylacetonate (acac) or a bidentate N^N ligand like 2,2'-bipyridine, to break the chloride bridges and form the final mononuclear, heteroleptic complex, [Ir(C^N)₂(L)]. mdpi.comnih.gov This synthetic strategy allows for the creation of a vast library of iridium(III) complexes with diverse structures and photophysical properties.

The resulting complexes adopt a pseudo-octahedral geometry around the iridium center. The two cyclometalated ligands and the ancillary ligand create a chiral metal center, which can exist as different stereoisomers. nih.gov The electronic properties, and thus the emission color, can be finely tuned by modifying either the cyclometalating C^N ligand or the ancillary ligand. nih.govrsc.org For instance, introducing electron-donating or -withdrawing groups can shift the emission from blue to red. nih.gov

| Complex Type | Cyclometalating Ligand (C^N) | Ancillary Ligand (L) | Resulting Emission Color |

|---|---|---|---|

| [Ir(C^N)₂(acac)] | 2-phenylpyridine (ppy) | acetylacetonate (acac) | Green |

| [Ir(C^N)₂(pic)] | 2-(2,4-difluorophenyl)pyridine (F₂ppy) | picolinate (pic) | Blue |

| [Ir(C^N)₂(N^N)]⁺ | 2-phenylquinoline (pquin) | imidazo[4,5-f] nih.govchemrxiv.orgphenanthroline | Yellow-Orange |

| [Ir(C^N)₂(L)] | styrene-modified phenylpyridine | acetylacetonate (acac) | Green |

This table illustrates the structural diversity and resulting emission colors of Iridium(III) complexes based on various 2-phenylpyridine derivatives and ancillary ligands. The behavior of this compound is expected to be analogous.

Platinum(II) complexes with cyclometalated ligands are also of great interest due to their rich photophysical properties and potential applications in sensing and light-emitting devices. researchgate.net The synthesis of these complexes often starts with a platinum(II) salt, such as K₂PtCl₄. researchgate.net Reaction with one equivalent of a 2-phenylpyridine-type ligand typically yields a chloro-bridged dimer, [Pt(C^N)(μ-Cl)]₂. uoi.grresearchgate.net This dimer can then be reacted with various ancillary ligands, including other pyridines, phosphines, or acetylacetonates, to yield monomeric complexes. uoi.grresearchgate.net

These Pt(II) complexes typically exhibit a distorted square-planar geometry. uoi.grrsc.org The coordination sphere consists of the C and N atoms from the cyclometalated ligand, along with two other coordination sites occupied by the ancillary ligands. This planar geometry can facilitate intermolecular π-π stacking and Pt-Pt interactions in the solid state, which can significantly alter the photophysical properties of the material, often leading to aggregation-induced emission (AIE). nih.govrsc.org The introduction of the rigid, linear ethynyl group on the this compound ligand could further influence these packing interactions.

| Complex Formula | Cyclometalating Ligand (C^N) | Ancillary Ligand(s) | Geometry |

|---|---|---|---|

| [Pt(ppy)(PCA)Cl] | 2-phenylpyridine (ppy) | Pyridine carboxylic acid (PCA), Cl⁻ | Distorted Square Planar |

| [Pt(ppy-styryl-R)(acac)] | 4-styryl-2-phenylpyridine | acetylacetonate (acac) | Square Planar |

| [Pt(5-NO₂-ppy)(H-5-NO₂-ppy)(Cl)] | 2-phenyl-5-nitropyridine | 2-phenyl-5-nitropyridine, Cl⁻ | Square Planar |

| [Pt(C^N)Cl(L)] | phenyldiazine | pyridine, Cl⁻ | Distorted Square Planar |

This table provides examples of cyclometalated Platinum(II) complexes with 2-phenylpyridine derivatives, highlighting their typical square-planar geometries.

Ruthenium(II) Complexes in Supramolecular Assemblies

The ethynyl group on the this compound ligand provides a versatile handle for constructing complex supramolecular structures, particularly with ruthenium(II) centers. Ruthenium(II) polypyridyl complexes are of significant interest due to their rich photophysical properties and potential applications in light-harvesting and sensing. rsc.orgnih.gov The synthesis of these assemblies often involves the coordination of ligands like this compound or its derivatives to a ruthenium precursor.

A representative example is the synthesis of homoleptic ruthenium(II)-bisterpyridine complexes bearing an ethynyl function. researchgate.net Such complexes serve as fundamental building blocks, or "synthons," for more elaborate supramolecular architectures. The characterization of these mononuclear ruthenium complexes is typically comprehensive, employing a suite of analytical techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the molecular structure in solution.

Mass Spectrometry verifies the molecular weight and isotopic distribution of the complex.

The photophysical properties of these complexes are a key area of investigation. UV/Vis absorption and emission spectroscopy are used to detail the electronic transitions and luminescent behavior. For instance, a ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′:6′, 2″-terpyridine) complex, a structural analogue, has been studied to understand the influence of the ethynylphenyl group on its electronic and photophysical characteristics. researchgate.net

Below is a table summarizing the photophysical properties of a representative ethynyl-substituted ruthenium(II)-bisterpyridine complex. researchgate.net

| Property | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Description |

| Absorption (λabs) | 322 | 65,000 | Ligand-centered (π→π*) transitions |

| 498 | 22,000 | Metal-to-Ligand Charge Transfer (MLCT) | |

| Emission (λem) | 650 | - | Emission from the triplet MLCT excited state |

This interactive table summarizes key photophysical data for a representative Ru(II) complex, allowing for a clear overview of its absorption and emission characteristics.

These foundational ruthenium complexes, functionalized with the ethynyl group, are designed for subsequent reactions, such as click chemistry, to link multiple metal centers and form larger, functional supramolecular assemblies. researchgate.net

Other Transition Metal Coordination Compounds

The coordinating ability of the pyridine nitrogen atom in this compound allows it to form stable complexes with a wide range of transition metals beyond ruthenium. The synthesis of these coordination compounds typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes exhibit diverse geometries and properties depending on the metal ion, its oxidation state, and the stoichiometry of the reaction.

Studies on analogous pyridine-based ligands demonstrate the formation of complexes with various first-row transition metals. nih.govresearchgate.netmdpi.com

Nickel(II), Copper(II), and Zinc(II): These metals commonly form complexes where the pyridine-containing ligand acts as a bidentate or tridentate donor. For example, thiosemicarbazone derivatives of 2-benzoylpyridine coordinate to Ni(II), Cu(II), and Zn(II) through the pyridine nitrogen, an azomethine nitrogen, and a sulfur atom. mdpi.com

Cadmium(II) and Tin(II): Coordination complexes with these metals have also been successfully prepared using pyridine-functionalized triazole thiol ligands. nih.gov

Manganese(II), Iron(III), and Cobalt(II): These metals are also known to form coordination compounds with pyridine derivatives, often resulting in octahedral or tetrahedral geometries. mdpi.com

The coordination of the ligand to the metal center is confirmed by spectroscopic methods, primarily FTIR, which shows shifts in the vibrational frequencies of the pyridine ring upon complexation. mdpi.com Depending on the specific ligand and metal, the resulting complexes can adopt various geometries, including tetrahedral, square planar, and octahedral. nih.gov

The following table provides examples of transition metal complexes formed with related N-donor pyridine-derivative ligands.

| Metal Ion | Ligand Type | Proposed Geometry | Reference(s) |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | nih.gov |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Cd(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Fe(III) | 2-benzoylpyridine 4-allylthiosemicarbazone | Octahedral | mdpi.com |

This interactive table showcases the versatility of pyridine-based ligands in coordinating with various transition metals, leading to different molecular geometries.

Electronic Communication and Mixed-Valence Systems in Organometallic Frameworks

The conjugated π-system of the this compound ligand, featuring an alkyne spacer, makes it an excellent bridging ligand for studying electronic communication between metal centers in organometallic frameworks. When two redox-active metal centers are linked by such a bridge, oxidation can lead to the formation of mixed-valence complexes, where the metals exist in different formal oxidation states (e.g., Ru(II)-Ru(III)). researchgate.net

The degree of electronic communication between the metal centers is a critical parameter and is often evaluated using the Robin and Day classification system. uwa.edu.au

Class I: No significant interaction between the metal centers. The electron is localized on one metal.

Class II: Moderate interaction between the centers. This leads to a thermally activated intervalence charge transfer (IVCT) band in the near-infrared (NIR) region of the electronic spectrum. researchgate.net

Class III: Strong electronic coupling, leading to complete delocalization of the electron over both metal centers.

Bimetallic complexes bridged by ligands similar to this compound, such as 4-ethynyl-pyridine, have been shown to exhibit good electronic communication and form Class II mixed-valence systems upon oxidation. researchgate.netuwa.edu.au The properties of these mixed-valence species are investigated using electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV): This technique is used to probe the redox behavior of the bimetallic complexes. For systems with significant electronic communication, the voltammogram will show two distinct, separated one-electron oxidation waves. The potential separation between these waves (ΔE½) is a measure of the stability of the mixed-valence state and is related to the degree of electronic coupling. researchgate.net

Spectroelectrochemistry: By generating the mixed-valence species electrochemically, its electronic absorption spectrum can be recorded. For Class II systems, the appearance of a broad, low-energy IVCT band in the NIR region is the hallmark of electronic communication. The energy and intensity of this band can be analyzed using the Hush theory to quantify the electronic coupling parameter (Hab). uwa.edu.au

The table below presents electrochemical data for a series of bimetallic ruthenium complexes, illustrating the effect of the bridging ligand on electronic communication. researchgate.net

| Bridging Ligand Moiety | ΔE½ (V) in CH₂Cl₂ | Comproportionation Constant (Kc) | Classification |

| -(C≡C)- | 0.610 | 1.2 x 10¹⁰ | Class II/III Borderline |

| -(C≡C-CH=CH-C≡C)- | 0.260 | 7.0 x 10⁴ | Class II |

| -(C≡C-(CH=CH)₂-C≡C)- | 0.165 | 6.0 x 10² | Class II |

This interactive table demonstrates how the length and nature of the conjugated bridge influence the electronic communication between two ruthenium centers, as quantified by the separation of redox potentials (ΔE½).

Supramolecular Architectures and Coordination Polymers Utilizing this compound Ligands

The rigid structure and divergent coordination sites of this compound make it an ideal building block for the construction of supramolecular architectures and coordination polymers (CPs). nih.gov In these structures, the ligand acts as a linker, connecting metal ions or metal clusters into extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. mdpi.com

The final architecture of the coordination polymer is dictated by several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, and the presence of secondary interactions. mdpi.commdpi.com

1D Chains: The simplest extended structure is a 1D chain, where metal centers are linked sequentially by the this compound ligand. mdpi.com For example, metal ions can be bridged by ligands to form infinite zigzag or linear chains. nih.gov

2D Layers and 3D Frameworks: By using metal centers with appropriate coordination geometries or by employing secondary linkers, 1D chains can be further connected into 2D layers or complex 3D frameworks. mdpi.com

The stability and packing of these polymeric structures are often reinforced by non-covalent interactions.

Hydrogen Bonds: These interactions can link adjacent polymer chains, helping to build higher-dimensional structures. mdpi.com

The synthesis of these materials often involves self-assembly processes, where the components spontaneously organize into the most thermodynamically stable structure. mdpi.com For instance, reacting metal salts like Cd(II) or Cu(II) nitrate with N-donor ligands in the presence of bridging anions like azide (B81097) can lead to the formation of 1D coordination polymers where the azide acts as a µ(1,1) linker between metal centers. mdpi.com

The table below summarizes the structural features of representative coordination polymers formed with pyridine-derivative ligands.

| Metal Ion | Ligand/Linker(s) | Dimensionality | Key Structural Feature(s) | Reference(s) |

| Cd(II) | 2-amino-4-picoline, Azide (N₃⁻) | 1D | µ(1,1) azide bridges forming a (CdN)₂ ring | mdpi.com |

| Cu(II) | Quinoline-6-carboxylate, Azide (N₃⁻) | 1D | µ(1,1) azide and carboxylate bridges | mdpi.com |

| Ag(I) | 1,3-bis(4-pyridyl)propane (bpp) | 1D Chain | Bpp ligand bridges Ag(I) ions into a 1D chain | nih.gov |

| Fe(II) | 1-Ethylimidazole, [Ni(CN)₄]²⁻ | 2D Layer | Cyano-bridged layers with Fe(N)₆ coordination | mdpi.com |

This interactive table highlights how different combinations of metal ions and bridging ligands can be used to construct coordination polymers with varying dimensionalities and structural motifs.

Advanced Materials Science Applications Derived from 4 Ethynyl 2 Phenylpyridine

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

The quest for highly efficient and stable electroluminescent materials for OLEDs has driven significant research into organometallic complexes, where 4-ethynyl-2-phenylpyridine and its derivatives play a crucial role as ligands. These materials are central to the performance of phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. mdpi.com

Phosphorescent emitters for OLEDs are typically heavy metal complexes, with iridium(III) being a prominent choice due to its strong spin-orbit coupling, which facilitates efficient intersystem crossing and subsequent phosphorescence. mdpi.comrsc.org The synthesis of these emitters often involves the reaction of a cyclometalating ligand, such as a derivative of 2-phenylpyridine (B120327), with a metal precursor like iridium(III) chloride. mdpi.com

The this compound ligand is incorporated into these complexes to modulate their electronic and photophysical properties. A common synthetic strategy involves a "bridge-splitting" approach where the phenylpyridine-type ligand reacts with IrCl₃·nH₂O to form a chloro-bridged dimer. This intermediate then reacts with an ancillary ligand, such as acetylacetone (B45752) (acac), to yield the final phosphorescent iridium(III) complex. mdpi.com For instance, complexes with the general structure Ir(C^N)₂(acac), where C^N is a cyclometalating ligand like this compound, are widely studied. nih.govresearchgate.net The ethynyl (B1212043) group can be further modified, for example, by attaching a triisopropylsilyl (TIPS) protecting group, which can be removed for subsequent coupling reactions to build more complex structures. nih.govresearchgate.net

Table 1: Examples of Iridium(III) Complexes Incorporating Ethynyl-Phenylpyridine Ligands

| Complex Type | Cyclometalating Ligand (C^N) | Ancillary Ligand | Synthetic Approach |

|---|---|---|---|

| Heteroleptic Ir(III) | 2-phenyl-4-[(triisopropylsilyl)ethynyl]pyridine | Acetylacetonate (acac) | Bridge-splitting dimer reaction nih.gov |

| Heteroleptic Ir(III) | Functionalized 2-phenylpyridine derivatives | N,N'-diisopro-guanidinate (dipg) | Incorporation of ancillary ligand rsc.org |

Efficient triplet harvesting is the cornerstone of high-efficiency PhOLEDs. nih.gov The process relies on the effective capture of triplet excitons formed during electrical excitation and their subsequent radiative decay as phosphorescence. The molecular structure of the phosphorescent emitter, particularly the ligand scaffold, is critical in this process.

The this compound scaffold contributes to efficient triplet harvesting in several ways. Its rigid and planar structure helps to minimize non-radiative decay pathways, leading to higher phosphorescence quantum yields. nih.gov The π-conjugated system of the phenylpyridine core, extended by the ethynyl group, allows for tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for optimizing charge injection and transport within the OLED device, as well as for controlling the emission color. rsc.org

Furthermore, the strong spin-orbit coupling induced by the heavy metal center (e.g., Iridium) in complex with the ethynyl-phenylpyridine ligand promotes rapid intersystem crossing from the excited singlet state to the triplet state, which is a prerequisite for efficient phosphorescence. mdpi.com In some cases, the long lifetime of the triplet state can be harnessed in processes like reversible electronic energy transfer (REET) to further enhance emission lifetimes. nih.gov

A key advantage of using this compound in phosphorescent emitters is the ability to systematically tune their emission properties through chemical modification. The emission color and efficiency of an iridium(III) complex are highly dependent on the nature of both the cyclometalating and ancillary ligands. rsc.orgrsc.org

Modifications to the this compound ligand itself can significantly impact the emission wavelength. For example, introducing electron-donating or electron-withdrawing groups onto the phenyl or pyridine (B92270) rings can alter the HOMO-LUMO energy gap, leading to a blue or red shift in the emission spectrum. rsc.orgrsc.org The ethynyl group at the 4-position of the pyridine ring directly influences the LUMO, while modifications on the phenyl ring primarily affect the HOMO. nih.govresearchgate.net

The ancillary ligand also plays a crucial role in fine-tuning the emission properties. By selecting different ancillary ligands, researchers can adjust the emission color, quantum yield, and excited-state lifetime of the complex. nih.govrsc.org This modular approach allows for the development of a wide range of emitters covering the entire visible spectrum, which is essential for full-color display applications. mdpi.com For instance, fluorination of the phenylpyridine ligand has been shown to be an effective strategy for tuning the emission color of iridium complexes. rsc.org

Table 2: Effect of Ligand Modification on Emission Properties of Metal Complexes

| Complex | Ligand Modification | Emission Peak (nm) | Key Finding |

|---|---|---|---|

| (Fppy)₂Ir(dipg) | Fluorine substitution on phenylpyridine | 545 | Emission color can be easily tuned. rsc.org |

| (CF₃ppy)₂Ir(dipg) | Trifluoromethyl substitution on phenylpyridine | 581 | Emission color can be easily tuned. rsc.org |

| Pt(II) complexes | Extension of π-conjugation in ligand | 659-802 | Longer π-conjugation leads to red/NIR emission. mdpi.com |

Photofunctional Materials and Luminescent Probes

The unique photophysical properties of materials derived from this compound extend beyond OLEDs. These compounds are also being explored for their potential in creating novel photosensitizers and luminescent sensing platforms. nih.govnih.gov

Photosensitizers are molecules that can absorb light and then transfer the energy to another molecule, initiating a photochemical process. This property is central to applications such as photodynamic therapy and photocatalysis. nih.gov The key characteristics of a good photosensitizer include strong absorption in the visible or near-infrared region, a high triplet quantum yield, and a long-lived triplet state. nih.gov

Complexes incorporating the this compound scaffold can be designed to act as efficient photosensitizers. The extended π-conjugation provided by the ethynylphenylpyridine structure can lead to strong absorption of light. rsc.org Upon photoexcitation, these molecules can undergo efficient intersystem crossing to populate a long-lived triplet state. nih.gov This triplet state can then participate in energy transfer or electron transfer processes.

In the context of energy transfer, the excited triplet state of the photosensitizer can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, a key cytotoxic agent in photodynamic therapy. nih.gov In electron transfer processes, the excited photosensitizer can either donate or accept an electron, leading to the formation of radical ions that can initiate further chemical reactions. nih.govnih.gov The ability to tune the electronic properties of the this compound ligand through chemical modification allows for the optimization of these energy and electron transfer processes for specific applications.

Luminescent probes are molecules that exhibit a change in their emission properties (e.g., intensity, wavelength, or lifetime) in response to the presence of a specific analyte. This makes them valuable tools for chemical sensing and bioimaging. mdpi.commdpi.com The this compound framework can be incorporated into luminescent sensors due to its inherent fluorescence or phosphorescence and the potential for analyte interaction to modulate these properties.

The design of luminescent sensing platforms based on this scaffold often involves coupling the this compound unit to a receptor that can selectively bind to the target analyte. Binding of the analyte can cause a conformational change in the molecule or alter its electronic properties, leading to a detectable change in the luminescence signal. For example, the interaction of an analyte with the sensor could lead to luminescence quenching or enhancement. nih.govresearchgate.net

Metal-organic frameworks (MOFs) incorporating luminescent ligands are a promising area for the development of highly sensitive and selective sensors. nih.govmdpi.com The porous structure of MOFs allows for the diffusion of analytes to the sensing sites, while the luminescent properties of the organic linkers, which could be derived from this compound, provide the signal transduction mechanism.

Molecular Electronics and Optoelectronic Devices

There is currently a lack of specific research data on the direct application of this compound in molecular electronics and optoelectronic devices. Research in this area tends to focus on more complex molecules that may incorporate similar structural units. For instance, studies on ethynyl-containing aromatic compounds often involve larger conjugated systems designed to exhibit specific electronic or photophysical properties. researchgate.netnih.gov While the 2-phenylpyridine moiety is a common component in materials for organic electronics, particularly in metal complexes for OLEDs, the specific role and advantages of the 4-ethynyl derivative have not been detailed. researchgate.net

The potential utility of this compound could be inferred from the properties of related compounds. The ethynyl group can act as an anchor to metal surfaces for single-molecule electronic studies or as a component in larger π-conjugated systems. The phenylpyridine unit provides desirable electronic and charge-transporting properties. nih.gov However, without direct experimental or theoretical studies, any discussion of its performance in molecular junctions or as a material in optoelectronic devices would be speculative.

Polymer and Supramolecular Assemblies for Functional Materials

The use of this compound as a monomer for the synthesis of functional polymers is not described in the scientific literature found. While the Sonogashira coupling of di-ethynyl and di-haloaryl compounds is a common method for producing conjugated polymers, specific reports on the polymerization of this compound are absent. nih.gov Research on pyridine-containing polymers for materials science applications has more commonly explored monomers like vinylpyridine. mdpi.com

Similarly, in the realm of supramolecular chemistry, while phenylpyridine and bipyridine derivatives are extensively used as ligands to form metal-organic complexes and supramolecular structures, the specific contribution of the this compound ligand is not documented. researchgate.netnih.gov The ethynyl group could potentially participate in halogen or hydrogen bonding, or act as a reactive site for post-assembly modification, but specific examples involving this molecule were not found.

Theoretical and Computational Investigations of 4 Ethynyl 2 Phenylpyridine and Its Derivatives

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on determining the properties of a many-electron system from its electron density, which is a function of only three spatial variables. wikipedia.orgscispace.com DFT has become a popular and versatile method in physics and chemistry for its favorable balance of relatively low computational cost and reasonable accuracy. wikipedia.orgohio-state.edu

In the study of 4-ethynyl-2-phenylpyridine and its derivatives, DFT calculations are employed to determine ground-state geometries, analyze frontier molecular orbitals (FMOs), and predict various electronic properties. dergipark.org.trscirp.org For instance, the optimization of ground state geometries reveals key structural parameters like bond lengths and angles, which are fundamental for understanding the molecule's stability and reactivity. researchgate.netfrontiersin.org

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap generally implies higher reactivity. scirp.org For derivatives of 2-phenylpyridine (B120327), DFT calculations have been used to determine these energy levels and understand how they influence the molecule's behavior in processes like electron transfer. nih.gov In the case of (4-ferrocenylphenyl)pyridine derivatives, DFT calculations confirmed that the HOMO is predominantly localized on the ferrocenyl moiety, which is the site of initial electrochemical oxidation. acs.org

The following table summarizes representative data obtained from DFT calculations on related pyridine (B92270) compounds.

| Compound/System | Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Pyridine-Anchored Dye-1 | B3LYP/6-311++G(d,p) | -5.48 | -2.11 | 3.37 |

| Pyridine-Anchored Dye-2 | B3LYP/6-311++G(d,p) | -5.39 | -1.99 | 3.40 |

| Pyridine-Anchored Dye-3 | B3LYP/6-311++G(d,p) | -5.32 | -1.94 | 3.38 |

| Synthesized Dye (Ref. dergipark.org.tr) | Experimental/Theoretical | -6.188 | -2.611 | 3.577 |

This table presents data from theoretical studies on similar pyridine-based dye molecules to illustrate the typical outputs of DFT calculations. dergipark.org.tr The values demonstrate how modifications to the molecular structure affect the frontier orbital energies.

Excited State Dynamics and Photophysical Properties Analysis (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for studying electronic excited states. researchgate.net It allows for the calculation of excitation energies, which correspond to the absorption of light, and the prediction of UV-visible absorption and emission spectra. dergipark.org.trresearchgate.netresearchgate.net This method is invaluable for understanding the photophysical properties of molecules, such as fluorescence and phosphorescence. tandfonline.com

For derivatives of this compound, TD-DFT calculations provide deep insights into their light-absorbing and emitting behavior. The presence of the ethynyl (B1212043) bridge is known to significantly impact photophysical properties, often leading to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra compared to analogues connected by a single bond. researchgate.net This effect is due to the extension of the π-conjugated system, which lowers the energy of the excited states. researchgate.net

TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions. researchgate.net For example, in many pyridine-based dyes, the primary absorption band is attributed to a HOMO-to-LUMO transition, often characterized as an intramolecular charge transfer (ICT) event. dergipark.org.truef.fi The theory can also be used to simulate emission spectra from the optimized geometry of the lowest excited state (S1), providing information about the color and efficiency of light emission. researchgate.net Studies on related systems have shown that TD-DFT can accurately predict emission wavelengths and explain the influence of different functional groups on the photoluminescence quantum yield. researchgate.netmdpi.com

The table below shows a comparison of experimental and TD-DFT calculated photophysical properties for related compounds.

| Compound | Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Transition Character |

| Dye-1 (Pyridine-Anchored) | C-PCM | 443.52 | N/A | HOMO → LUMO |

| Dye-2 (Pyridine-Anchored) | C-PCM | 433.84 | N/A | HOMO → LUMO |

| Dye-3 (Pyridine-Anchored) | C-PCM | 429.01 | N/A | HOMO → LUMO |

| Synthesized Dye (Ref. dergipark.org.tr) | N/A | N/A | 388 | N/A |

| Re(I) Complex 1 | CH3CN | 481 | N/A | MLCT/LLCT |

| Re(I) Complex 2 | CH3CN | 493 | N/A | LLCT |

| Re(I) Complex 3 | CH3CN | 486 | N/A | Mixed MLCT/LLCT/ILCT |

This table includes data from TD-DFT studies on various pyridine-containing molecules, highlighting the method's utility in predicting absorption spectra and characterizing electronic transitions. researchgate.netdergipark.org.tr MLCT = Metal-to-Ligand Charge Transfer; LLCT = Ligand-to-Ligand Charge Transfer; ILCT = Intra-Ligand Charge Transfer.

Reaction Mechanism Studies and Energetic Profiles

Computational chemistry is a powerful tool for mapping out the potential energy surfaces (PES) of chemical reactions, allowing for the detailed study of reaction mechanisms and the calculation of energetic barriers. nih.gov For reactions involving this compound and its precursors, theoretical investigations can distinguish between possible pathways and predict the feasibility of a reaction under certain conditions.

One relevant study investigated the formation of the 2-phenylpyridine cation radical (m/z 155) from the gas-phase reaction of the benzonitrile (B105546) radical cation with acetylene. nih.gov Using DFT, researchers calculated the complete potential energy surface for this ion-molecule reaction. The calculations revealed a step-by-step mechanism and the energy of each intermediate and transition state, providing a detailed energetic profile of the reaction pathway toward the final product. nih.gov

In another study, a combined theoretical and experimental analysis explored the reaction mechanisms of a precursor containing a 4-phenylpyridinium group. rsc.org The computational analysis focused on whether the reaction proceeded through a unimolecular fragmentation to generate free C2 or a bimolecular substitution pathway. By calculating the free energy barriers for both proposed mechanisms, the study concluded that the bimolecular pathway was more likely, as the unimolecular fragmentation had a prohibitively high predicted energy barrier. rsc.org

| Reaction Pathway | Precursor Nucleofuge (X) | Calculated Barrier (ΔG‡, kcal/mol) | Experimental Outcome |

| Bimolecular Path 2 | Pyridinium | 23.3 | Trapped products observed |

| Bimolecular Path 2 | Dibenzothiophenium | 22.9 | Trapped products observed in higher yield |

| Unimolecular Fragmentation | Phenyl iodonium | ~40-50 | Considered too high for thermal reaction |

This table summarizes the computed free energy barriers for different proposed reaction pathways involving a pyridinium-type precursor. rsc.org The data illustrates how computational energetics can be used to support or refute potential reaction mechanisms.

Molecular Orbital Analysis and Electronic Communication Pathways

The analysis of molecular orbitals (MOs) provides fundamental insights into the electronic communication between different parts of a molecule. In derivatives of this compound, the ethynyl linker plays a critical role in mediating electronic communication between the phenyl and pyridine rings.

Studies on the closely related 4-ethynyl-2,2'-bipyridyl ligand have demonstrated that it facilitates improved electronic communication compared to its 5-ethynyl isomer. researchgate.net This was determined through a combination of spectroelectrochemical experiments and quantum chemical calculations. The degree of electronic communication can be quantified by parameters such as the comproportionation constant (Kc) and the electronic coupling matrix element (Hab) in mixed-valence systems. For a binuclear ruthenium complex bridged by the 4-ethynyl-2,2'-bipyridyl ligand, a relatively large Hab value of 306 cm⁻¹ was found, classifying it as a weakly coupled class II mixed-valence compound. This indicates significant electronic interaction across the bridge. researchgate.net In contrast, the analogous complex with a 5-ethynyl-2,2'-bipyridyl bridge showed a much smaller Hab of 17 cm⁻¹, indicating very weak communication. researchgate.net

The nature of the frontier molecular orbitals (HOMO and LUMO) dictates the pathways for electronic transitions. In many donor-π-acceptor systems involving pyridine, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting pyridine moiety. dergipark.org.tr The ethynyl bridge acts as a π-conjugated spacer that allows for efficient charge transfer from the donor to the acceptor upon photoexcitation, a process known as intramolecular charge transfer (ICT). tandfonline.comuef.fi This efficient electronic communication is key to the desirable photophysical properties of these molecules, such as strong absorption and emission. mdpi.com

Conformational Landscape and Isomerism Studies

Molecules with multiple single bonds, like the one connecting the phenyl and pyridine rings in this compound, can exist in different spatial arrangements known as conformations. The study of the conformational landscape and the relative energies of different isomers is crucial for understanding a molecule's properties, as these can be conformation-dependent. core.ac.uk

Computational methods are particularly adept at exploring conformational possibilities. For complexes involving the related 4-ethynyl-2,2'-bipyridyl ligand, theoretical calculations have been used to identify different conformational isomers. researchgate.net The presence of multiple bands for the ethynyl stretching frequency (ν(C≡C)) in the experimental infrared (IR) spectra of these complexes was rationalized by the existence of different conformers, each with a slightly different calculated IR frequency. This combination of experimental and computational data provides strong evidence for the presence of multiple isomers in solution. researchgate.net

Furthermore, in reaction studies, computational chemistry combined with techniques like infrared action spectroscopy can help in the unambiguous identification of product isomers. nih.gov For example, in the reaction forming phenylpyridine derivatives, a good agreement between the calculated anharmonic infrared spectrum and the experimental spectrum pointed to the formation of a single, specific isomer (2-phenylpyridine•+). nih.gov Conversely, a broadening of experimental spectral features for another product channel suggested the presence of multiple isomers. nih.gov DFT calculations can also be used to compare the relative stabilities of different structural isomers, as demonstrated in studies of various azopyridine ruthenium(II) complexes. scirp.org

Strategic Relevance of 4 Ethynyl 2 Phenylpyridine As a Privileged Scaffold in Medicinal Chemistry Research

Design of Novel Heterocyclic Scaffolds for Chemical Biology Studies

The inherent structural features of 4-ethynyl-2-phenylpyridine make it an excellent starting point for the design of novel heterocyclic scaffolds. The pyridine (B92270) ring acts as a key pharmacophoric element, capable of forming crucial hydrogen bonds and other interactions within protein binding sites. The ethynyl (B1212043) group provides a rigid linker and a site for further functionalization through various chemical reactions, such as Sonogashira coupling, which is instrumental in creating diverse compound libraries. dundee.ac.uk The phenyl group offers another vector for modification, allowing for the exploration of structure-activity relationships (SAR) by introducing different substituents to probe steric and electronic requirements of the target protein.

The design of novel scaffolds based on the 2-phenylpyridine (B120327) core has been a fruitful area of research. For instance, the development of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives as positive allosteric modulators for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) highlights the adaptability of this scaffold. nih.gov In these studies, modifications to the pyridine core and the pyrazole (B372694) moiety were systematically investigated to enhance potency and selectivity. nih.gov Furthermore, the synthesis of spiro-fused pyridine derivatives from 5-alkynyl-4-phenylpyridine precursors demonstrates the potential to generate complex, three-dimensional structures with unique biological activities. metu.edu.tr These novel heterocyclic systems, derived from the fundamental this compound framework, are invaluable tools for chemical biology, enabling the exploration of complex biological processes and the identification of new therapeutic targets.

The creation of diverse heterocyclic structures is often driven by the need to address specific challenges in drug discovery, such as improving metabolic stability or overcoming drug resistance. The strategic incorporation of the ethynylpyridine moiety into larger, more complex heterocyclic systems has led to the discovery of potent bioactive molecules. For example, the synthesis of derivatives where the 2-phenylpyridine is linked to other heterocycles like pyrazole has yielded compounds with significant activity as receptor modulators. nih.gov

Scaffold Hopping Strategies for Structural Diversification

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel, patentable chemotypes with improved properties by replacing a central molecular core with a structurally distinct but functionally equivalent scaffold. rsc.orgbiosolveit.de The this compound scaffold is an ideal candidate for such strategies due to its well-defined pharmacophoric features. By retaining the key interaction points of a known active compound while altering the core structure, medicinal chemists can navigate away from undesirable properties such as toxicity or poor metabolic stability. rsc.orgbiosolveit.de

A key objective of scaffold hopping is to enhance physicochemical properties like solubility. dundee.ac.uk For example, replacing a phenyl ring with a pyridine ring, a common scaffold hopping maneuver, can increase a compound's polarity and potential for improved aqueous solubility. rsc.org In the context of the this compound scaffold, hopping can involve replacing the pyridine ring with other heterocycles or modifying the substitution pattern to create novel intellectual property and potentially better drug candidates. This approach was successfully employed in the development of proteasome inhibitors, where a systematic exploration of core structures led to the identification of a preclinical candidate with an improved solubility profile. dundee.ac.uk

The versatility of the ethynyl group is particularly advantageous in scaffold hopping. It can participate in various cycloaddition reactions to form new heterocyclic rings, thereby generating a wide array of structurally diverse compounds from a common intermediate. This allows for the rapid exploration of chemical space around a validated pharmacophore, increasing the probability of discovering compounds with superior therapeutic profiles.

Pre-clinical Development of Ligands for Molecular Targets

The this compound scaffold has proven to be a valuable platform for the pre-clinical development of ligands targeting specific molecular targets, most notably protein kinases. The adaptability of this scaffold allows for the fine-tuning of inhibitory activity and selectivity, which are critical aspects of pre-clinical drug development.

Pyridine-containing compounds are well-represented among clinically approved kinase inhibitors. The nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, mimicking the adenine (B156593) region of ATP and thereby anchoring the inhibitor to the kinase hinge region. The this compound scaffold provides a robust framework for the design of potent and selective kinase inhibitors.

Research in this area has led to the design and synthesis of numerous pyridine and pyrimidine (B1678525) derivatives as kinase inhibitors. For instance, 4-anilino-3-cyano-5-vinyl/ethynyl pyridine derivatives have been synthesized and evaluated for their inhibitory activity against EGFR and ErbB-2 kinases. nih.govekb.eg One of the most potent compounds from this series, a 5-ethynylpyrimidine (B139185) derivative, exhibited an IC50 value of 45 nM against EGFR kinase. nih.govresearchgate.net This highlights the importance of the ethynyl group for potent kinase inhibition. Similarly, the incorporation of an ethynyl substituent has been explored in quinoline-based Src kinase inhibitors, demonstrating the broad applicability of this functional group in kinase inhibitor design. nih.gov

The table below summarizes the inhibitory activities of selected pyridine and pyrimidine derivatives against key kinase targets.

| Compound Class | Target Kinase | Key Structural Feature | Potency (IC50) |

| 5-Ethynylpyrimidine Derivative | EGFR | 5-ethynyl group | 45 nM nih.govresearchgate.net |

| 4-Anilino-3-cyano-5-phenyl Pyridine | EGFR | 3-cyano-5-phenylpyridine | 0.6 µM ekb.eg |

| Ethenylpyridine N-oxide Quinoline | Src | Ethenylpyridine N-oxide at C-7 | 0.6 nM nih.gov |

The rational design of ligands for specific biological pathways is a cornerstone of modern drug discovery. The this compound scaffold offers a versatile platform for this approach. By understanding the key molecular interactions within a biological target, medicinal chemists can strategically modify the scaffold to enhance binding affinity and selectivity, thereby modulating the activity of a specific pathway.

An example of this rational design approach is the development of inhibitors targeting the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer. ekb.eg The design of 4-anilino-pyrimidine and pyridine derivatives has been guided by the structural requirements of the EGFR kinase domain. nih.gov The anilino group typically occupies the ATP-binding site, while the ethynyl group can be directed towards a specific pocket to enhance potency and selectivity. nih.govresearchgate.net This rational approach has led to the identification of compounds with significant inhibitory activity against EGFR and cancer cell lines. nih.govekb.eg

Furthermore, the 2-phenylpyridine scaffold has been utilized in the design of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor, a key target for neurological disorders. nih.gov By systematically modifying the scaffold, researchers were able to develop tool compounds with good selectivity and potency, demonstrating the scaffold's utility beyond kinase inhibition. nih.gov The ability to rationally design ligands for diverse biological pathways underscores the strategic importance of the this compound scaffold in medicinal chemistry.

Future Research Directions and Emerging Paradigms for 4 Ethynyl 2 Phenylpyridine

Advancements in Sustainable Synthesis Methodologies

The production of 2-phenylpyridine (B120327) and its derivatives has traditionally relied on methods such as the reaction of phenyl lithium with pyridine (B92270). wikipedia.orgorgsyn.org While effective, these approaches often involve harsh reagents and are not aligned with the principles of green chemistry. Emerging research is focused on developing more sustainable and efficient synthetic routes.

A significant advancement is the vapor-phase cyclization of simple, abundant feedstocks like acetophenone, ethanol, formaldehyde, and ammonia (B1221849) over solid acid catalysts such as zeolites. rsc.org This method offers a single-step synthesis of the core 2-phenylpyridine structure. rsc.org Studies have investigated the efficacy of various zeolite catalysts, with HY zeolites showing higher activity than HZSM-5 or Hβ. rsc.org The yield of 2-phenylpyridine can be further optimized by modifying the catalyst, for instance, with cobalt, and by fine-tuning reaction parameters like temperature and reactant ratios. rsc.org

Another green chemistry approach involves the ambient air oxidation of alkylidene dihydropyridines to produce 4-acylpyridines, which are precursors to a variety of functionalized pyridines. yorku.ca This method leverages air as a sustainable oxidant. yorku.ca The introduction of the crucial ethynyl (B1212043) group is typically achieved via Sonogashira coupling, a powerful cross-coupling reaction. researchgate.net Future work in sustainable synthesis will likely focus on optimizing these catalytic processes, using earth-abundant metal catalysts, and employing greener solvents to minimize environmental impact.

Table 1: Comparison of Synthetic Methodologies for Phenylpyridine Scaffolds

| Method | Starting Materials | Catalyst/Reagents | Key Advantages | Citations |

|---|---|---|---|---|

| Traditional | Pyridine, Phenyl lithium | Phenyl lithium | Established method | wikipedia.orgorgsyn.org |

| Vapor-Phase Cyclization | Acetophenone, Ethanol, Formaldehyde, Ammonia | Zeolite (e.g., HY) | Single-step, uses simple feedstocks | rsc.org |

| Ambient Oxidation | Alkylidene dihydropyridines | Air | Sustainable oxidant, mild conditions | yorku.ca |

| Ethynyl Group Introduction | Halogenated phenylpyridine, Alkyne | Palladium/Copper catalyst | High efficiency for C-C bond formation | researchgate.net |

Integration into Multifunctional Hybrid Materials

The rigid structure and functional groups of 4-ethynyl-2-phenylpyridine make it an exemplary building block for constructing complex, multifunctional materials. ambeed.com Its primary application in this domain is as an organic linker for creating Metal-Organic Frameworks (MOFs). ambeed.comresearchgate.net In a MOF structure, the nitrogen atom of the pyridine ring can coordinate to a metal center, while the ethynyl group remains available for post-synthetic modification, allowing for the creation of materials with tailored properties. researchgate.netarxiv.org

The ability to functionalize the ethynyl group post-synthesis is a key advantage. It allows for the attachment of other molecules, the polymerization into larger networks, or the introduction of specific catalytic or sensing sites within the MOF's pores. The result is a class of hybrid materials with potential applications in:

Gas Storage and Separation: The defined pore structure of MOFs built with this linker can be designed to selectively adsorb specific gases. researchgate.net

Catalysis: The framework can support and stabilize catalytic metal centers, with the linker itself potentially participating in the catalytic cycle. researchgate.net

Sensing: The electronic properties of the framework can be modulated by guest molecules, leading to detectable changes in luminescence or conductivity. researchgate.net

Beyond MOFs, the ethynyl group facilitates the use of this compound in other advanced materials, such as supramolecular assemblies and metal-containing polymers, where it serves as a versatile synthon to connect different molecular components. researchgate.netresearchgate.net

Exploration of Novel Bio-inspired Applications

The pyridine scaffold is prevalent in biological systems and pharmaceuticals, providing a basis for developing bio-inspired applications for this compound. A prominent example is its use in targeted anticancer agents. Researchers have synthesized an organometallic iridium complex where this compound is conjugated to a derivative of the steroid hormone nortestosterone. acs.orgresearchgate.net This bio-conjugate, named [17-α-[2-phenylpyridyl-4-ethynyl]-19-nortestosterone]iridium(III), is designed to target steroidal receptors, which are often overexpressed in certain cancer cells. acs.org This approach demonstrates a powerful strategy of using a biological molecule to deliver a cytotoxic metal complex directly to its target, a core principle of bio-inspired design.

The ethynyl group provides a convenient anchor point for attaching the 2-phenylpyridine moiety to a wide range of biomolecules. researchgate.net This includes amino acids and nucleosides, opening pathways to create novel bio-hybrid materials. researchgate.net For instance, pyridine-based scaffolds have been appended to amino acids and peptides to create catalysts for bio-inspired CO2 reduction, mimicking enzymatic processes. acs.org Future research could explore the attachment of this compound to peptides or antibodies to create new diagnostic probes or therapeutic agents.

Machine Learning and AI-driven Material Design Leveraging this Scaffold

For a scaffold like this compound, AI/ML can be applied in several ways:

Property Prediction: ML models can be trained on databases of known pyridine derivatives to predict the physicochemical properties of new, hypothetical molecules based on this scaffold. nih.govresearchgate.net This includes predicting fluorescence spectra, catalytic activity, or binding affinity. d-nb.info

Inverse Design: A more advanced strategy is "inverse design," where a desired property is used as the input for an AI model, which then generates a chemical structure predicted to exhibit that property. researchgate.netresearchgate.net For example, a researcher could specify a target emission wavelength, and a generative model could propose modifications to the this compound structure to achieve it.

Accelerated Screening: AI can rapidly screen virtual libraries of thousands of derivatives based on the core scaffold to identify promising candidates for a specific application, such as new drugs or materials for organic light-emitting diodes (OLEDs). nature.comannualreviews.org

Table 2: AI/ML Strategies for Materials Design

| Strategy | Description | Potential Application for this compound Scaffold | Citations |

|---|---|---|---|

| Property Prediction | Training models on existing data to predict properties of new compounds. | Predicting the emission spectra and quantum yield of new OLED materials. | d-nb.infonih.gov |

| Inverse Design | Generating molecular structures based on a desired target property. | Designing a derivative with optimal absorption for a specific photocatalytic reaction. | researchgate.netresearchgate.net |

| Active Learning | Iteratively selecting the most informative experiments or simulations to perform. | Efficiently exploring derivatives to find a highly selective chemical sensor. | researchgate.net |

Expanded Utility in Catalysis and Sensing Beyond Current Scope

The unique electronic and structural characteristics of this compound and its derivatives make them promising candidates for advanced applications in catalysis and chemical sensing.

Sensing Applications: The aromatic and conjugated system of ethynyl-pyridine derivatives can give rise to fluorescence that is sensitive to the local environment. mdpi.com Researchers have successfully used isomers like 3-(phenylethynyl)-2-phenylpyridine as fluorescent optical sensors to detect benzene (B151609) contamination in gasoline. mdpi.com The fluorescence of the probe is quenched in the presence of benzene, providing a simple and effective detection method. mdpi.com Furthermore, metal complexes incorporating this scaffold have been developed as highly selective sensors. For example, an iridium-oxime complex demonstrated the ability to detect the toxic chemical phosgene (B1210022) through a phosphorescence turn-on mechanism. nih.gov The ethynyl group offers a site to tune the electronic properties or to anchor the sensor to a surface.

Catalytic Applications: The 2-phenylpyridine ligand is widely used in organometallic chemistry to create stable and active catalysts. acs.org The nitrogen atom and the ortho-carbon of the phenyl ring can bind to a metal center like iridium or palladium in a pincer-like fashion, a process known as cyclometalation. wikipedia.orgnih.gov This forms highly stable complexes that can catalyze a variety of chemical transformations. acs.orgnih.gov The ethynyl group at the 4-position expands this utility by:

Allowing the catalytic complex to be immobilized on a solid support.

Enabling the creation of bimetallic or polymetallic catalysts where the ethynyl group links multiple catalytic centers. researchgate.net

Providing a way to systematically tune the electronic properties of the ligand, thereby influencing the activity and selectivity of the metal catalyst. researchgate.net

Future research will likely focus on developing novel catalysts and sensors where the this compound unit is a key component in achieving higher sensitivity, selectivity, and efficiency.

Conclusion and Broader Impact

Summary of Key Academic Contributions

The research surrounding 4-ethynyl-2-phenylpyridine and its derivatives has made significant contributions to several areas of chemistry. Its synthesis via the robust and versatile Sonogashira coupling has become a standard method for introducing a reactive alkyne into the phenylpyridine framework. researchgate.net In coordination chemistry, it has proven to be a valuable ligand for creating photo- and electro-active metal complexes, particularly with iridium and ruthenium, which are key components in OLED technology. researchgate.netrsc.org The ability to fine-tune the electronic properties of these complexes through modification of the ethynyl (B1212043) group has been a significant academic advancement.

Potential for Interdisciplinary Research Expansion

The unique combination of a metal-coordinating unit and a reactive organic functional group in this compound opens up numerous avenues for interdisciplinary research. Its application in materials science for OLEDs is a prime example of the synergy between chemistry and physics. rsc.org There is significant potential for its use in the development of new sensors, where the pyridine (B92270) unit can bind to an analyte and the resulting change in the electronic properties of the conjugated system can be detected optically or electronically. frontiersin.org Furthermore, its incorporation into polymers and MOFs could lead to new materials for gas storage, separation, and catalysis, bridging chemistry and chemical engineering. researchgate.net

Future Outlook for the Ethynyl-Phenylpyridine Motif in Chemical Sciences

The future for the ethynyl-phenylpyridine motif is bright and multifaceted. The demand for new materials with tailored electronic and photophysical properties will continue to drive research into novel derivatives and their metal complexes. Key areas of future development are likely to include:

Advanced OLED Emitters: The design of new iridium and platinum complexes with enhanced stability, efficiency, and color purity for next-generation displays and lighting.